molecular formula C8H9F2N B12082660 3,5-Difluoro-4-methylbenzylamine

3,5-Difluoro-4-methylbenzylamine

Cat. No.: B12082660
M. Wt: 157.16 g/mol
InChI Key: HXMOOHKWKRBXSA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H9F2N. It is a derivative of benzylamine, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methylbenzylamine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of a suitable precursor, such as 3,5-difluoro-4-methylbenzyl chloride, with ammonia or an amine under controlled conditions . The reaction typically requires a solvent like ethanol or methanol and may be catalyzed by a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, primary amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methylbenzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,5-Difluoro-4-methylbenzylamine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H9F2N

Molecular Weight

157.16 g/mol

IUPAC Name

(3,5-difluoro-4-methylphenyl)methanamine

InChI

InChI=1S/C8H9F2N/c1-5-7(9)2-6(4-11)3-8(5)10/h2-3H,4,11H2,1H3

InChI Key

HXMOOHKWKRBXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)CN)F

Origin of Product

United States

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